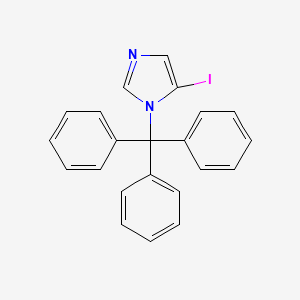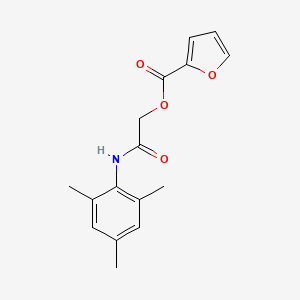![molecular formula C8H14O B2439929 2-[(1S,5R)-1-Bicyclo[3.1.0]hexanyl]ethanol CAS No. 2378490-50-5](/img/structure/B2439929.png)
2-[(1S,5R)-1-Bicyclo[3.1.0]hexanyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1S,5R)-1-Bicyclo[3.1.0]hexanyl]ethanol is a bicyclic alcohol compound with the molecular formula C8H14O. This compound features a bicyclo[3.1.0]hexane ring system, which is a common structural motif in various natural products and synthetic bioactive compounds . The presence of an ethanol group attached to the bicyclic structure imparts unique chemical and physical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1S,5R)-1-Bicyclo[3.1.0]hexanyl]ethanol typically involves the following steps:
Cycloaddition Reactions: The formation of the bicyclo[3.1.0]hexane ring system can be achieved through cycloaddition reactions, such as the (3+2) annulation of suitable precursors.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research and development. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form more saturated alcohols or hydrocarbons.
Substitution: The hydroxyl group in the ethanol moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions involving the hydroxyl group.
Major Products:
Oxidation: Formation of bicyclic ketones or aldehydes.
Reduction: Formation of more saturated alcohols or hydrocarbons.
Substitution: Formation of various substituted derivatives, depending on the reagents used.
Aplicaciones Científicas De Investigación
2-[(1S,5R)-1-Bicyclo[3.1.0]hexanyl]ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(1S,5R)-1-Bicyclo[3.1.0]hexanyl]ethanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparación Con Compuestos Similares
Bicyclo[3.1.0]hexan-2-one: A related compound with a ketone functional group instead of an alcohol.
Bicyclo[3.1.0]hexane: The parent hydrocarbon structure without any functional groups.
Uniqueness: 2-[(1S,5R)-1-Bicyclo[3.1.0]hexanyl]ethanol is unique due to the presence of the ethanol group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the bicyclic structure and the ethanol moiety makes it a valuable compound for various research applications.
Propiedades
IUPAC Name |
2-[(1S,5R)-1-bicyclo[3.1.0]hexanyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-5-4-8-3-1-2-7(8)6-8/h7,9H,1-6H2/t7-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHVYWJQIWFRAI-HTQZYQBOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2(C1)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@@]2(C1)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyethyl)-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide](/img/structure/B2439847.png)


![2-Aminobenzo[d]oxazol-6-ol](/img/structure/B2439853.png)
![5-((4-Ethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2439856.png)


![2-(2-Methylphenyl)imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B2439859.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2439861.png)
![[(4-phenoxyphenyl)amino]thiourea](/img/structure/B2439863.png)

![N-(4-ethylbenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2439865.png)

